molecular formula C14H20N2O3 B2941132 2-(2-Cyclohexylethoxy)-4-nitrophenylamine CAS No. 928202-27-1

2-(2-Cyclohexylethoxy)-4-nitrophenylamine

Cat. No. B2941132
CAS RN: 928202-27-1
M. Wt: 264.325
InChI Key: OQMOCWSVXXFORJ-UHFFFAOYSA-N
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Description

“2-(2-Cyclohexylethoxy)-4-nitrophenylamine” is a chemical compound that plays an important role in atmospheric chemistry . It’s a derivative of 4-(2-Cyclohexylethoxy)aniline . The compound is related to 1-Alkoxy and its cyclohexyl substituted variants .


Synthesis Analysis

The synthesis of this compound involves the photolysis of cyclohexylmethyl and 2-cyclohexylethyl nitrites . A series of radiosensitisers with 4-(2-Cyclohexylethoxy)aniline core have been designed .


Molecular Structure Analysis

The molecular structure of “2-(2-Cyclohexylethoxy)-4-nitrophenylamine” has been studied using LIF excitation spectrum following photolysis of cyclohexylmethyl and 2-cyclohexylethyl nitrites . The spectrum was assigned preliminarily to G 1 G 2 and G 1 G′ 2 conformers of 2-cyclohexylethoxy .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Cyclohexylethoxy)-4-nitrophenylamine” are important in atmospheric chemistry . The compound is formed as a result of the oxidation of alkanes, including cycloalkanes .

Mechanism of Action

The compound has been shown to inhibit Nrf2 signalling stimulated by tertiary butylhydroquinone (t-BHQ) or radiation in a dose-dependent manner . This synthetic compound prohibits the expanded binding activity of Nrf2 along with the expression of the targeted genes of Nrf2 .

Safety and Hazards

The safety data sheet for a related compound, N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine, indicates that it may cause serious eye irritation and may cause an allergic skin reaction .

Future Directions

The future directions for the study of “2-(2-Cyclohexylethoxy)-4-nitrophenylamine” could involve further spectroscopic and conformational studies to monitor these species and help to understand the reaction mechanism in the atmosphere . Additionally, modulation of the Nrf2 pathway (inhibitors/activators) may represent a promising therapeutic strategy to counteract oxidative stress and inflammation in cancers and neurodegenerative diseases .

properties

IUPAC Name

2-(2-cyclohexylethoxy)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c15-13-7-6-12(16(17)18)10-14(13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMOCWSVXXFORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexylethoxy)-4-nitrophenylamine

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